molecular formula C7H4N4 B1581683 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 25939-87-1

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1581683
CAS RN: 25939-87-1
M. Wt: 144.13 g/mol
InChI Key: RRHORVAOECWFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery . The molecular formula of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is C7H4N4 .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

The molecular weight of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is 144.13 g/mol . It has a topological polar surface area of 54 Ų . It has no hydrogen bond donor count, three hydrogen bond acceptor counts, and no rotatable bond count .

Scientific Research Applications

1. Optical Applications

  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using simpler and greener methodologies. Their photophysical properties are tunable, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. TRK Inhibitors

  • Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
  • Methods of Application: Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and their activities to inhibit TRKA were evaluated .
  • Results: Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Fluorescent Molecules

  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using simpler and greener methodologies. Their photophysical properties are tunable, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

4. CDK2 Inhibitors

  • Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activities to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is associated with the proliferation and differentiation of cells .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[1,5-a]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results: Of these compounds, two showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

3. Fluorescent Molecules

  • Application Summary: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application: The PPs are synthesized using simpler and greener methodologies. Their photophysical properties are tunable, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results: The PPs bearing simple aryl groups allow good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

4. CDK2 Inhibitors

  • Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activities to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is associated with the proliferation and differentiation of cells .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results: Of these compounds, two showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Future Directions

The Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHORVAOECWFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356058
Record name pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS RN

25939-87-1
Record name pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Citations

For This Compound
152
Citations
SK Krishnammagari, BG Cho, JT Kim… - Synthetic …, 2018 - Taylor & Francis
An efficient solvent-free access towards highly substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives has been established through multi-component …
Number of citations: 11 www.tandfonline.com
Z Fang, T Wang, H Li, G Zhang, X Wu, L Yang… - Bioorganic & Medicinal …, 2017 - Elsevier
Herein we report the discovery of a series of new small molecule inhibitors of histone lysine demethylase 4D (KDM4D). Molecular docking was first performed to screen for new KDM4D …
Number of citations: 18 www.sciencedirect.com
MIH El-Qaliei, SAS Mousa… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
New pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5 was obtained by reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile 3 with enamine of acetylacetone 2. Coupling of …
Number of citations: 2 ejchem.journals.ekb.eg
AO Abdelhamid, AA Fahmi… - Synthetic Communications, 2013 - Taylor & Francis
Full article: Design and Synthesis of Some New Pyrazolo[1,5-a]pyrimidines, Pyrazolo[5,1-c]triazines, Pyrazolo[3,4-d]pyridazines, and Isoxazolo[3,4-d]pyridazines Containing the …
Number of citations: 26 www.tandfonline.com
WM Al-Adiwish, MIM Tahir… - European journal of …, 2013 - Elsevier
New 5-aminopyrazoles 2a–c were prepared in high yields from the reaction of known α,α-dicyanoketene-N,S-acetals 1a–c with hydrazine hydrate under reflux in ethanol. These …
Number of citations: 127 www.sciencedirect.com
MH Attia, EZ Elrazaz, SZ El-Emam, AT Taher… - Bioorganic …, 2020 - Elsevier
A series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles 11a–j and 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles 16a–c was synthesized by the reaction of 5…
Number of citations: 22 www.sciencedirect.com
NH Metwally, MA Abdallah… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The 2‐(cyanomethyl)‐5,7‐dimethylpyrazolo[1,5‐a]pyrimidine‐3‐carbonitrile 3 reacted with phenyl isothiocyanate to afford the respective thioanilide derivative 4 that is a novel …
Number of citations: 17 onlinelibrary.wiley.com
YM Ajudiya, JS Babariya, JJ Upadhyay - World Scientific News, 2019 - bibliotekanauki.pl
Some new 2-(methylthio)-6-oxo-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives Having coumarine nucleus were synthesized by novel synthetic rout from 4-…
Number of citations: 2 bibliotekanauki.pl
S Cherukupalli, R Karpoormath… - European journal of …, 2017 - Elsevier
Pyrazolo[1,5-a]pyrimidine scaffold is one of the privileged hetrocycles in drug discovery. Its application as a buliding block for developing drug-like candidates has displayed broad …
Number of citations: 147 www.sciencedirect.com
MA Abdelgawad, NAA Elkanzi, A Musa… - Arabian Journal of …, 2022 - Elsevier
Background Pyrazolopyrimidine heterocycle and its isosteres represent the main scaffold for many pharmacologically active drugs including anti-inflammatory agents. The COX-2 …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.